molecular formula C6H3ClF2N2O2 B8459060 4-Chloro-3,6difluoro-2-nitroaniline

4-Chloro-3,6difluoro-2-nitroaniline

Cat. No.: B8459060
M. Wt: 208.55 g/mol
InChI Key: CVMJXGKVQIVILR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3,6-difluoro-2-nitroaniline (molecular formula: C₆H₃ClF₂N₂O₂, molecular weight: 208.55 g/mol) is a halogenated nitroaniline derivative. Its structure consists of a benzene ring substituted with:

  • A chlorine atom at position 4,
  • Fluorine atoms at positions 3 and 6,
  • A nitro group (-NO₂) at position 2,
  • An amino group (-NH₂) at position 1 (aniline backbone).

This compound is primarily used in organic synthesis and pharmaceutical research due to its electron-withdrawing substituents, which influence reactivity in coupling and substitution reactions .

Properties

Molecular Formula

C6H3ClF2N2O2

Molecular Weight

208.55 g/mol

IUPAC Name

4-chloro-3,6-difluoro-2-nitroaniline

InChI

InChI=1S/C6H3ClF2N2O2/c7-2-1-3(8)5(10)6(4(2)9)11(12)13/h1H,10H2

InChI Key

CVMJXGKVQIVILR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)[N+](=O)[O-])N)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below compares 4-chloro-3,6-difluoro-2-nitroaniline with halogenated nitroanilines and nitrobenzene derivatives:

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Properties/Findings References
4-Chloro-3,6-difluoro-2-nitroaniline C₆H₃ClF₂N₂O₂ Cl(4), F(3,6), NO₂(2), NH₂(1) 208.55 High polarity; research applications in synthesis
4-Chloro-2-nitroaniline (4C2NA) C₆H₅ClN₂O₂ Cl(4), NO₂(2), NH₂(1) 172.57 58% hepatocyte viability at 2 mM after 3 hours
2-Chloro-4-nitroaniline (2C4NA) C₆H₅ClN₂O₂ Cl(2), NO₂(4), NH₂(1) 172.57 More toxic than 4C2NA; 10 mM GSH depletion
4-Chloro-2-fluoro-5-nitroaniline C₆H₃ClFN₂O₂ Cl(4), F(2), NO₂(5), NH₂(1) 204.55 Structural isomer; used in complex synthesis
2-Chloro-3-fluoro-6-nitroaniline C₆H₃ClFN₂O₂ Cl(2), F(3), NO₂(6), NH₂(1) 204.55 Requested for synthesis; limited toxicity data

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